4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide
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Overview
Description
PF-06279794, also known as PF-794, is a potent, selective and ATP-competitive TNIK inhibitor.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis of Benzamides and Their Neuroleptic Activity : A series of benzamides were synthesized and evaluated for neuroleptic activity. The structure-activity relationship was evident, with modifications leading to enhanced activity in certain derivatives. These compounds showed potential as potent drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).
Dopamine Receptor Antagonists : A series of benzamide derivatives were synthesized, targeting dopamine D2, D3, and D4 receptors. The study highlighted the role of specific substituents in influencing the binding affinity and selectivity of these receptors, leading to the discovery of potent antipsychotic agents (Ohmori et al., 1996).
Pharmacological Effects and Potential Therapeutic Uses
Anticonvulsant Properties of Isoxazole Derivatives : The anticonvulsant activity of enaminones, specifically isoxazole derivatives, was explored. The study revealed potent activity against maximal electroshock (MES) seizures, suggesting a potential role in seizure management. The mechanism of action, however, remained unclear, warranting further investigation (Eddington et al., 2002).
Anti-Fatigue Effects of Benzamide Derivatives : Benzamide derivatives were synthesized and evaluated for their anti-fatigue effects. The study found that certain derivatives enhanced the swimming capacity of mice, indicating a potential application in combating fatigue. The underlying mechanism of these effects is an area for future research (Wu et al., 2014).
Targeted Drug Development and Molecular Interaction Studies
Serotonin-3 Receptor Antagonists : The development of potent serotonin-3 (5-HT3) receptor antagonists was detailed. The structure-activity relationship studies led to the identification of potent compounds with the potential for treating conditions like nausea and vomiting associated with cancer chemotherapy (Harada et al., 1995).
Inhibition of Acetylcholinesterase : The synthesis and evaluation of piperidine derivatives for anti-acetylcholinesterase activity were explored. The study identified potent inhibitors, indicating potential therapeutic applications in conditions such as dementia (Sugimoto et al., 1990).
Properties
CAS No. |
2056111-45-4 |
---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.429 |
IUPAC Name |
4-[2-amino-5-(4-cyanophenyl)pyridin-3-yl]-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C22H20N4O/c1-14(2)26-22(27)18-9-7-17(8-10-18)20-11-19(13-25-21(20)24)16-5-3-15(12-23)4-6-16/h3-11,13-14H,1-2H3,(H2,24,25)(H,26,27) |
InChI Key |
MZPZXXQVQMSLIP-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)C3=CC=C(C=C3)C#N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PF-06279794; PF06279794; PF 06279794; PF-794; PF 794; PF794. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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